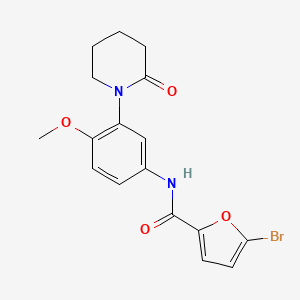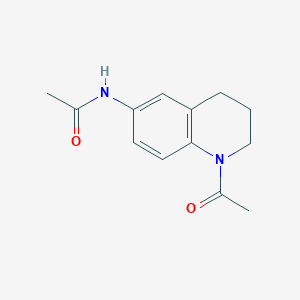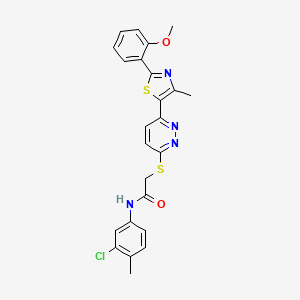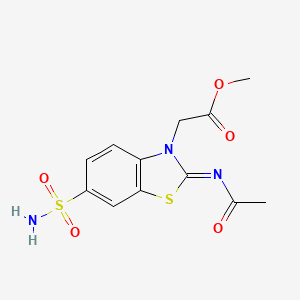
5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid” is a complex organic molecule. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The molecule also contains a sulfamoylphenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of stereochemically dense 5-oxo-pyrrolidines was obtained from succinic anhydride and imines by combining the Castagnoli–Cushman reaction with directed Pd-catalyzed C (sp3)–H functionalization . Another method involves organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a sulfamoylphenyl group, and a carboxylic acid group . The π conjugative interactions in the phenyl ring lead to significant stabilization energies within the system .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A series of new 1-[4-(aminosulfonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acids were synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C. The synthesized compounds were examined for antimicrobial activity .
Drug Development
The compound is used in the design of hybrid molecules for drug development . It is a key component in the synthesis of new drugs .
Antiviral Activity
The compound has potential antiviral activity . It is used in the synthesis of bioactive molecules with target selectivity .
Anti-inflammatory Activity
The compound has potential anti-inflammatory activity . It is used in the synthesis of bioactive molecules with target selectivity .
Anticonvulsant Activity
The compound has potential anticonvulsant activity . It is used in the synthesis of bioactive molecules with target selectivity .
Anticancer and Anti-HIV Activity
The compound has potential anticancer and anti-HIV activity . It is used in the synthesis of bioactive molecules with target selectivity .
Antibacterial Activity
Substituted (4-aminosulfonyl) phenyl-n’ (phenylimino) benzamidine 2a to 2i were synthesized by treating Schiff’s bases benzylidine-4-sulfonamide benzenamines 1a to 1i with benzene diazonium chloride in pyridine at 0-5 0C. These synthesized benzamidines were studied for their potentiality of antibacterial activity .
Antifungal Activity
The synthesized benzamidines were also studied for their potentiality of antifungal activity .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the compound belongs to the class of pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is synthesized by the solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid . This suggests that the compound might interact with its targets through the sulfonamide and carboxylic acid functional groups, leading to various biochemical changes.
Biochemical Pathways
It is known that pyrrolidine derivatives exhibit various biological activities, including analgesic, antihypoxic, antiproliferative, and antibacterial activities . These activities suggest that the compound might affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The compound has been examined for antimicrobial activity , suggesting that it might have an effect at the cellular level, possibly by inhibiting the growth of microorganisms.
Action Environment
It is known that the compound is synthesized at temperatures of 140–165 °c , suggesting that it might be stable under high-temperature conditions.
Propiedades
IUPAC Name |
5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c12-19(17,18)9-3-1-8(2-4-9)13-6-7(11(15)16)5-10(13)14/h1-4,7H,5-6H2,(H,15,16)(H2,12,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTYDOPYQOAELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(4-sulfamoylphenyl)pyrrolidine-3-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2809922.png)


![[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2809932.png)

![5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2809935.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]chromen-2-one](/img/structure/B2809937.png)
![2-ethyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2809938.png)

![3-amino-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2809941.png)
